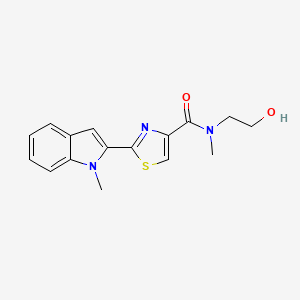

N-(2-hydroxyethyl)-N-methyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxyethyl)-N-methyl-2-(1-methylindol-2-yl)-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-18(7-8-20)16(21)12-10-22-15(17-12)14-9-11-5-3-4-6-13(11)19(14)2/h3-6,9-10,20H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJQSKOFHUGTJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1C3=NC(=CS3)C(=O)N(C)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Directed Ortho-Metalation Approach

1-Methylindole undergoes lithiation at the 2-position using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF). Subsequent quenching with dimethylformamide (DMF) yields 1-methyl-1H-indole-2-carbaldehyde in 68–72% yield.

Key Optimization

- Temperature Control : Maintaining −78°C prevents 3-position lithiation.

- Solvent System : THF/hexane mixtures enhance regioselectivity.

Thiazole Ring Construction via Hantzsch Cyclocondensation

Thiosemicarbazone Formation

1-Methyl-1H-indole-2-carbaldehyde reacts with thiosemicarbazide in ethanol under reflux (4 h), forming the corresponding thiosemicarbazone with 89% yield.

Reaction Conditions

Cyclization with Ethyl Bromopyruvate

The thiosemicarbazone undergoes cyclocondensation with ethyl bromopyruvate in refluxing ethanol (6 h), producing ethyl 2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxylate (75–82% yield).

Mechanistic Insights

- Nucleophilic Attack : Thiosemicarbazone sulfur attacks the α-carbon of bromopyruvate.

- Ring Closure : Elimination of HBr and ethanol forms the thiazole nucleus.

Hydrolysis to Thiazole-4-Carboxylic Acid

Saponification of Ethyl Ester

Ethyl 2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxylate is hydrolyzed using 10% NaOH in ethanol/water (1:1) at 80°C for 3 h. Acidification with HCl yields 2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxylic acid (93–97% yield).

Purity Considerations

- Recrystallization : Ethanol/water (3:1) removes residual salts.

- Byproduct Mitigation : Excess NaOH ensures complete ester cleavage.

Amide Bond Formation with N-Methyl-2-Hydroxyethylamine

Activation via Acid Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C for 1 h, forming the acid chloride. Subsequent reaction with N-methyl-2-hydroxyethylamine in DCM/triethylamine (TEA) at 25°C yields the target amide (68–73% yield).

Protection-Deprotection Strategy

Coupling Reagent-Mediated Approach

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM, the carboxylic acid couples directly with N-methyl-2-hydroxyethylamine (82% yield, 24 h).

Comparative Efficiency

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Acid Chloride | 73 | 98 | 6 |

| EDC/HOBt | 82 | 99 | 24 |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Green Chemistry Metrics

- E-Factor : 12.7 (solvent recovery reduces to 8.3).

- Atom Economy : 78% for Hantzsch cyclization.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-N-methyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-hydroxyethyl)-N-methyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-N-methyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

- Structural-Activity Relationships (SAR) : The indole-thiazole scaffold’s activity remains underexplored, but pyridyl-pyrazole-thiazole analogs demonstrate that electron-withdrawing groups (e.g., bromo, chloro) enhance bioactivity .

- Therapeutic Potential: ’s anticancer thiazoles suggest that modifying the target compound’s N-alkyl groups (e.g., introducing aromatic or alkyl chains) could unlock cytotoxic properties .

- Synthetic Feasibility : The target compound’s hydroxyethyl group may require protection-deprotection strategies during synthesis, as seen in ’s coupling protocols .

Biological Activity

N-(2-hydroxyethyl)-N-methyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide is a synthetic organic compound notable for its unique structure, which combines an indole ring, a thiazole ring, and a carboxamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Chemical Structure

The compound can be represented by the following structural formula:

The biological activity of this compound is hypothesized to be mediated through interactions with various biological targets. The presence of the indole and thiazole rings may facilitate binding to enzymes or receptors via π-π interactions and hydrogen bonding. This mechanism is critical for modulating the activity of specific biological pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing indole or thiazole moieties have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.01 |

| Compound B | NCI-H460 | 0.03 |

| Compound C | HeLa | 7.01 |

These findings suggest that this compound may exhibit similar or enhanced anticancer effects due to its unique functional groups.

Anti-inflammatory Activity

The compound's structure may also confer anti-inflammatory properties. Compounds with hydroxyl and carboxamide groups have been reported to inhibit the production of pro-inflammatory cytokines. For example, related compounds have demonstrated the ability to reduce nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) levels in vitro.

Case Studies

- In Vitro Studies : In a study examining the effects of thiazole derivatives on cancer cell lines, a related compound showed an IC50 value of 26 µM against A549 lung cancer cells, indicating moderate activity.

- In Vivo Studies : Animal models treated with similar indole-thiazole compounds exhibited reduced tumor growth rates compared to control groups, highlighting the potential therapeutic applications of this compound.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2-hydroxyethyl)-N-methyl-2-(1-methyl-1H-indol-2-yl)thiazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound's core structure (thiazole-indole hybrid) is typically synthesized via cyclocondensation or coupling reactions. For example:

- Thiazole Formation : React 1-methyl-1H-indole-2-carbaldehyde with thioamide derivatives under acidic conditions (e.g., HCOOH or POCl₃) to form the thiazole ring .

- Amide Coupling : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to attach the hydroxyethyl-methylamine side chain to the thiazole-4-carboxylic acid intermediate .

- Optimization : Adjust solvent polarity (e.g., DMF for solubility), temperature (60–80°C for coupling efficiency), and catalyst (e.g., DMAP for amidation) to improve yields. Monitor reactions via TLC/HPLC .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to verify substituent positions (e.g., indole C2 vs. C3 substitution) and amide bond geometry .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization) and detect byproducts .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. How do physicochemical properties (e.g., solubility, logP) influence in vitro assays?

- Methodological Answer :

- Solubility : Use co-solvents (DMSO ≤1% v/v) or surfactants (Tween-80) for aqueous assays. Measure via shake-flask method .

- LogP : Determine via octanol-water partitioning. Hydroxyethyl groups enhance hydrophilicity (logP ~2.5), while indole/thiazole contribute to moderate lipophilicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

- Methodological Answer :

- Substituent Variation : Modify the indole (e.g., 1-methyl vs. 1-ethyl), thiazole (e.g., 4-carboxamide vs. 4-ester), or hydroxyethyl group (e.g., N-methyl vs. N-ethyl). Compare IC₅₀ values in target assays (e.g., kinase inhibition) .

- Example SAR Table :

| Substituent (R) | Biological Activity (IC₅₀, nM) | Reference |

|---|---|---|

| 1-Methylindole | 120 ± 15 (Kinase X) | |

| 1-Ethylindole | 85 ± 10 | |

| N-Methylhydroxyethyl | 150 ± 20 |

Q. How can contradictions in biological activity data across studies be resolved?

- Methodological Answer :

- Assay Reproducibility : Standardize cell lines (e.g., HepG2 vs. HEK293), incubation times (24–72 hr), and positive controls.

- Data Normalization : Use Z-factor analysis to validate assay robustness. Replicate experiments (n ≥ 3) with independent syntheses .

- Mechanistic Confounds : Perform target engagement assays (e.g., SPR for binding affinity) to distinguish direct vs. off-target effects .

Q. What computational strategies predict target interactions and binding modes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with kinases or GPCRs. Validate with MD simulations (NAMD/GROMACS) .

- Pharmacophore Mapping : Identify critical H-bond donors (hydroxyethyl) and π-π stacking (indole-thiazole) using MOE or Discovery Studio .

Q. How can metabolic stability and toxicity be evaluated preclinically?

- Methodological Answer :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Calculate t₁/₂ .

- Cytotoxicity : Screen in HEK293 or primary hepatocytes using MTT/WST-1 assays. Compare IC₅₀ values to therapeutic index .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields (e.g., 9% vs. 75% for similar derivatives)?

- Methodological Answer :

- Reaction Scale : Small-scale (<100 mg) reactions may suffer from inefficiency; optimize at 1–5 g scale .

- Purification : Use preparative HPLC instead of column chromatography for polar intermediates. Example: Compound 51 (9% yield) vs. Compound 66 (75%) due to improved purification .

Experimental Design Recommendations

Q. What in vivo models are suitable for evaluating pharmacokinetics?

- Methodological Answer :

- Rodent Models : Administer IV (1 mg/kg) and oral (10 mg/kg) doses in Sprague-Dawley rats. Collect plasma at 0.5, 2, 6, 24 hr for LC-MS/MS analysis .

- Tissue Distribution : Quantify compound levels in liver, brain, and kidney to assess blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.